molecular formula C17H34OSn B1322795 4-Tributylstannyl-3,6-dihydro-2H-pyran CAS No. 535924-69-7

4-Tributylstannyl-3,6-dihydro-2H-pyran

Cat. No. B1322795
CAS RN: 535924-69-7
M. Wt: 373.2 g/mol
InChI Key: DQPBQTZZZCVCLD-UHFFFAOYSA-N
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Description

The compound 4-Tributylstannyl-3,6-dihydro-2H-pyran is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for similar stannylated heterocycles. For instance, the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole suggests that tributylstannyl groups can be introduced into heterocyclic compounds and can further react with a range of electrophiles .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of tributylstannyl groups as intermediates for further functionalization. For example, the sequential treatment of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane leads to a high yield of the desired compound, demonstrating the utility of stannyl groups in heterocyclic synthesis . This suggests that a similar approach could be employed for the synthesis of 4-Tributylstannyl-3,6-dihydro-2H-pyran, although the exact conditions would need to be optimized for the specific substrate.

Molecular Structure Analysis

While the molecular structure of 4-Tributylstannyl-3,6-dihydro-2H-pyran is not analyzed in the provided papers, the structure of related compounds can be inferred to have certain steric and electronic properties due to the presence of the tributylstannyl group. This group is likely to impart significant steric bulk and could influence the reactivity and conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of stannylated heterocycles is highlighted in the provided papers. For instance, the addition reaction of 5-lithiated-4-fluoro-1H-pyrazole with various electrophiles allows for the introduction of different substituents at a specific position of the heterocycle . This indicates that the tributylstannyl group can serve as a handle for further functionalization in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Tributylstannyl-3,6-dihydro-2H-pyran are not directly discussed in the provided papers. However, the presence of a tributylstannyl group in a compound generally increases its molecular weight and volume, which can affect properties such as solubility, boiling point, and melting point. The electronic effects of the stannyl group may also influence the acidity or basicity of adjacent functional groups .

Scientific Research Applications

Synthesis Enhancements

4-Tributylstannyl-3,6-dihydro-2H-pyran is used in the synthesis of various chemical compounds. The oxidative C-H alkynylation and alkenylation of 3,6-dihydro-2H-pyran skeletons with potassium trifluoroborates is a notable example. This metal-free process allows the rapid creation of 2,4-disubstituted 3,6-dihydro-2H-pyrans with diverse patterns of α-functionalities, useful for further diversification and bioactive small molecule identification (Ran Zhao et al., 2019).

Reactivity in Complex Molecules

The compound plays a role in the synthesis and reactivity of complex molecular structures, such as fullerenes. It has been utilized in creating 2H-pyran containing fullerene derivatives through specific chemical reactions, leading to open-cage fullerenes and other 3,6-dihydro-2H-pyran containing fullerene derivatives (Dazhi Yang et al., 2010).

Catalytic Methodologies

It is used in metal-catalyzed intramolecular cyclizations for constructing dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors. These processes are significant for synthesizing heterocyclic structures found in natural compounds with notable biological activities (J. A. Varela & C. Saá, 2016).

Hetero-Diels–Alder Reactions

The compound is involved in hetero-Diels–Alder reactions, where it reacts under mild conditions to produce novel fused pyrans with high stereoselectivity and good yields. These pyrans are further transformable into functionalized pyridines, showcasing its versatility in organic synthesis (V. Sosnovskikh et al., 2007).

Synthesis of Diverse Derivatives

Its application extends to the synthesis of various pyran derivatives. For instance, an adaptable multicomponent synthesis strategy for 4H-pyran molecules has been reported, highlighting its role in efficient synthesis processes (C. U. Kumar et al., 2021).

Bioorganic Chemistry

4-Tributylstannyl-3,6-dihydro-2H-pyran is fundamental in bioorganic chemistry, where pyrans and their analogues play a vital role due to their diverse applications and biological activities (K. Kumar et al., 2015).

C-C Coupling Reactions

The compound is efficient in C-C coupling reactions, exemplified by the synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans. These reactions are highly regioselective and facilitate the transformation into various substituted products (A. Saikia et al., 2016).

Electrocyclization Processes

The compound is instrumental in electrocyclization processes, leading to the formation of trisubstituted 2H-pyran-5-carboxylates. This involves a Knoevenagel condensation followed by a 6π-electrocyclization, showcasing its importance in creating complex heterocyclic structures (Wei-Li Peng et al., 2011).

Catalysis in Alcohol Protection

It also finds use in the protection of alcohols with 3,4-dihydro-2H-pyran, where its role in facilitating hydrolysis and transesterification of glyceride is noteworthy (Sigeru Torii et al., 1985).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, H410 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), avoid release to the environment (P273), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

As for future directions, it’s important to note that 4-Tributylstannyl-3,6-dihydro-2H-pyran is a unique chemical used in early discovery research . Its potential applications and impact on various fields could be a subject of future studies.

properties

IUPAC Name

tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPBQTZZZCVCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623911
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

535924-69-7
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535924-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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